molecular formula C23H19N B108334 1-Benzyl-2,4-diphenylpyrrole CAS No. 15811-38-8

1-Benzyl-2,4-diphenylpyrrole

Cat. No. B108334
CAS RN: 15811-38-8
M. Wt: 309.4 g/mol
InChI Key: AWILVXXPGKYPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,4-diphenylpyrrole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. This compound is a pyrrole derivative that has a benzyl group attached to one of the nitrogen atoms and two phenyl groups attached to the other nitrogen atom. The molecular formula of 1-Benzyl-2,4-diphenylpyrrole is C22H19N.

Mechanism Of Action

The mechanism of action of 1-Benzyl-2,4-diphenylpyrrole is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Benzyl-2,4-diphenylpyrrole are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. At high concentrations, this compound has been shown to have cytotoxic and genotoxic effects, which may be detrimental to normal cells and tissues.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Benzyl-2,4-diphenylpyrrole in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to modulate various cellular processes. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its tendency to undergo degradation and oxidation over time.

Future Directions

There are several future directions for the study of 1-Benzyl-2,4-diphenylpyrrole, including the development of more efficient and selective synthesis methods, the exploration of its potential applications in nanotechnology and biotechnology, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as to investigate its potential interactions with other drugs and compounds.

Synthesis Methods

There are several methods for synthesizing 1-Benzyl-2,4-diphenylpyrrole, including the Pictet-Spengler reaction, the Nenitzescu reaction, and the Paal-Knorr reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring. The Nenitzescu reaction involves the condensation of an aldehyde with an acetylene in the presence of a base catalyst, followed by cyclization to form the pyrrole ring. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring.

Scientific Research Applications

1-Benzyl-2,4-diphenylpyrrole has been studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and liquid crystals. In organic chemistry, this compound has been used as a starting material for the synthesis of other pyrrole derivatives with different functional groups and properties. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

15811-38-8

Product Name

1-Benzyl-2,4-diphenylpyrrole

Molecular Formula

C23H19N

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-2,4-diphenylpyrrole

InChI

InChI=1S/C23H19N/c1-4-10-19(11-5-1)17-24-18-22(20-12-6-2-7-13-20)16-23(24)21-14-8-3-9-15-21/h1-16,18H,17H2

InChI Key

AWILVXXPGKYPKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

synonyms

1-Benzyl-2,4-diphenyl-1H-pyrrole

Origin of Product

United States

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